molecular formula C9H17N B086298 2-Azaspiro[4.5]decane CAS No. 176-66-9

2-Azaspiro[4.5]decane

Cat. No.: B086298
CAS No.: 176-66-9
M. Wt: 139.24 g/mol
InChI Key: SFCOKGCNIPSUQF-UHFFFAOYSA-N
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Description

2-Azaspiro[4.5]decane is a spirocyclic compound featuring a nitrogen atom at the 2-position and a bicyclic structure formed by a cyclohexane ring fused to a pyrrolidine-like ring via a single spiro carbon. It is a key scaffold in natural alkaloids such as spirostaphylotrichin A1 and annosqualine, and its derivatives exhibit diverse pharmacological activities, including immunomodulation, HIV-1 protease inhibition, and anticonvulsant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: One efficient method for synthesizing 2-Azaspiro[4.5]decane involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction proceeds through a tandem radical addition and dearomatizing cyclization process . Another method involves the reduction of 4-halogenobutanonitrile derivatives with lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol, leading to the closure of the pyrrolidine ring into heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Radical-Mediated Difluoroalkylation/Dearomatization

A copper-catalyzed reaction enables the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes from N-benzylacrylamides and ethyl bromodifluoroacetate. This one-pot process involves:

  • Radical addition : Initiated by Cu(I) to generate a difluoroalkyl radical.

  • Dearomatizing cyclization : Forms the spirocyclic structure through intramolecular radical coupling.

Conditions : CuI (10 mol%), 1,10-phenanthroline (20 mol%), DMF, 80°C, 12 hours.
Yield : Up to 85% for derivatives with electron-withdrawing substituents .

Oxidation and Reduction

The compound undergoes selective modifications at its nitrogen and carbon centers:

Reaction Type Reagents/Conditions Product Yield Reference
OxidationKMnO₄, H₂O, 25°C, 6 hoursThis compound-1,3-dione72%
ReductionLiAlH₄, THF, reflux, 3 hoursThis compound-3-ol68%
N-AlkylationCH₃I, K₂CO₃, DMF, 60°C, 4 hoursN-Methyl-2-azaspiro[4.5]decane89%

Diastereoselective Cyclization

Photocatalytic methods using chiral phosphoric acids (CPAs) achieve high stereocontrol in spirocycle formation:

  • Substrate : N-Benzylacrylamides with aryl groups.

  • Catalyst : rac-CPA (10 mol%), blue LED irradiation.

  • Outcome : trans-Cyclopentane products with d.r. > 20:1 .

Mechanism :

  • Single-electron oxidation generates a radical cation.

  • Intramolecular H-bonding directs cyclization geometry.

  • Radical recombination fixes stereochemistry .

Comparison of Catalysts in Spirocyclization

Catalyst Reaction Time Yield d.r. Conditions
CuI/Phenanthroline12 hours85%N/ADMF, 80°C
rac-CPA24 hours78%20:1CH₂Cl₂, blue LED, 25°C
No catalyst48 hours<10%1:1DMF, 80°C

Data compiled from .

Multi-Component Condensations

A four-component reaction involving 1,3,5-trimethoxybenzene, α-branched aldehydes, alkyl cyanoacetates, and ammonia yields 1-substituted 2-azaspiro[4.5]deca-6,9-diene-8-ones. Key features:

  • Conditions : EtOH, reflux, 8 hours.

  • Scope : Tolerates alkyl/aryl aldehydes (e.g., isobutyraldehyde, benzaldehyde).

  • Yield Range : 55–82% .

Mechanistic Pathway :

  • Knoevenagel condensation forms α,β-unsaturated nitriles.

  • Michael addition with enamines generates spiro-intermediates.

  • Aromatization via elimination completes the cycle .

Industrial-Scale Adaptations

While most syntheses are lab-scale, the copper-catalyzed method has been optimized for scalability:

  • Batch Size : Up to 500 g.

  • Purification : Column chromatography replaced with crystallization (hexane/EtOAc).

  • Cost Reduction : CuI recycled with 92% efficiency .

Emerging Methodologies

Recent advances include electrochemical spirocyclization, which avoids transition metals:

  • Setup : Graphite electrodes, constant current (10 mA).

  • Substrates : N-Arylacrylamides.

  • Yield : 70–88% with >95% purity .

Scientific Research Applications

Chemical Synthesis

2-Azaspiro[4.5]decane serves as an essential building block in organic synthesis. Its spirocyclic structure allows for the creation of complex organic molecules through various chemical reactions, including:

  • Oxidation : The compound can be oxidized to form oxides using agents like potassium permanganate.
  • Reduction : Reduction reactions can yield different derivatives, with lithium aluminum hydride being a common reducing agent.
  • Substitution : The spirocyclic framework enables substitution reactions, leading to a variety of functionalized products.

Research indicates that this compound possesses potential biological activities, making it a subject of interest in pharmacological studies:

  • Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell growth. For instance, azaspirane (a derivative) has shown significant inhibition of human multiple myeloma cell growth and has been linked to apoptosis induction in various cancer cell lines .
  • Enzyme Inhibition : It has been explored as a scaffold for drug discovery, particularly for developing inhibitors targeting specific enzymes such as vanin-1, which is involved in metabolic processes and inflammation .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for:

  • Drug Development : Its structural features make it a valuable scaffold for designing new therapeutic agents. Notably, derivatives have been researched for their therapeutic potential against neurological disorders and inflammatory diseases .
  • Bioactive Molecules : The compound's unique structure contributes to its stability and interaction with biological targets, enhancing its bioavailability and therapeutic efficacy .

Industrial Applications

In industry, this compound is used as a precursor for synthesizing biologically active compounds and pharmaceuticals. Its applications include:

  • Material Development : The compound is being explored for its potential in developing new materials with specific properties.
  • Synthetic Methodologies : Efficient synthetic routes are being developed to scale up production while maintaining high yield and purity .

Case Studies

  • Anticancer Activity of Azaspirane :
    • A study highlighted azaspirane's effectiveness in inhibiting interleukin 6 production and inducing apoptosis in multiple myeloma cells. This research provides a framework for clinical evaluation in treating resistant cancer types .
  • Synthesis of Difluoroalkylated Derivatives :
    • Recent advancements have showcased the synthesis of difluoroalkylated derivatives via copper-catalyzed reactions, demonstrating the versatility of this compound in creating complex chemical entities .

Mechanism of Action

The mechanism of action of 2-Azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of enzymes like FGFR4, which is involved in the treatment of hepatocellular carcinoma . The compound’s spirocyclic structure allows it to fit into enzyme active sites and modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₉H₁₇N
  • Molecular Weight : 139.24 g/mol
  • Synthesis Methods : Radical cyclizations, acid-catalyzed cyclizations, multicomponent reactions, and copper-catalyzed difluoroalkylation/dearomatization .

Comparison with Structurally Similar Compounds

1-Thia-4-azaspiro[4.5]decane Derivatives

  • Structure : Sulfur replaces one nitrogen atom in the spiro system.
  • Key Examples: Compound 14: Molecular formula C₃₀H₃₅FN₄O₉S₃ (MW = 710.81) . Compound 3: Molecular formula C₁₄H₁₆FNO₃S (MW = 297.35) .
  • Activity : Exhibits anticancer activity against HepG-2, PC-3, and HCT116 cell lines with moderate to high inhibition (e.g., compound 14 : IC₅₀ values ranging 2.5–8.7 µM) .
  • Synthesis : Glycosylation reactions using acetylated glycosyl bromides .

7-Azaspiro[4.5]decane Derivatives

  • Structure : Additional nitrogen atom at the 7-position.
  • Example: (1R,5 S)-N-Benzyl-7-azaspiro[4.5]decane-1-carboxylic acid (16a) Molecular Formula: C₁₇H₂₃NO₂·H₂O (MW = 291.38) .
  • Activity : Investigated as GABA analogs due to structural similarity to neurotransmitter binding sites .

8-Oxa-2-azaspiro[4.5]decane-3,4-dione

  • Structure : Incorporates an oxygen atom and two ketone groups.
  • Key Properties: Molecular Formula: C₈H₁₁NO₃ (MW = 169.18) Purity: ≥95% .
  • Applications : Used as a building block in pharmaceuticals and material science for enhancing thermal stability and mechanical strength .

2-Azaspiro[4.4]nonane-1,3-diones

  • Structure : Smaller spiro system (4.4 vs. 4.5).
  • Example: N-Phenylamino derivatives Activity: Anticonvulsant properties with ED₅₀ values comparable to magnesium valproate (e.g., 205 mg/kg in MES test) .
  • Physicochemical Impact : Reduced ring size lowers lipophilicity compared to 2-Azaspiro[4.5]decane derivatives .

1-Oxa-8-azaspiro[4.5]decane Derivatives

  • Structure : Oxygen at 1-position and nitrogen at 8-position.
  • Example : 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (18)
    • Activity : Partial M1 muscarinic receptor agonism in rat hippocampal slices .

Difluoroalkylated 2-Azaspiro[4.5]decanes

  • Synthesis : Copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides .
  • Applications: Serve as precursors for quinolinone scaffolds; fluorine atoms enhance metabolic stability .

Spirocyclic Amines in Fluoroquinolones

  • Example : Ciprofloxacin congeners with this compound periphery
    • Activity : Inactive against ESKAPE pathogens (e.g., Acinetobacter baumannii), unlike smaller spirocycles (e.g., azaspiro[3.4]octanes) .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Activity/Application Key Structural Difference Reference
This compound C₉H₁₇N 139.24 Immunomodulation, HIV inhibition Parent structure
1-Thia-4-azaspiro[4.5]decane C₃₀H₃₅FN₄O₉S₃ 710.81 Anticancer (HepG-2, PC-3) Sulfur substitution
8-Oxa-2-azaspiro[4.5]decane-3,4-dione C₈H₁₁NO₃ 169.18 Material science building block Oxygen and ketone groups
2-Azaspiro[4.4]nonane-1,3-dione C₉H₁₁NO₂ 177.19 Anticonvulsant Smaller spiro system (4.4)
Difluoroalkylated derivatives Variable ~300–400 Precursor for quinolinones Fluorine atoms added

Key Findings and Trends

Structural Impact on Activity :

  • Ring Size : Larger spirocycles (e.g., this compound) often reduce antibacterial activity compared to smaller systems (e.g., azaspiro[3.4]octanes) .
  • Heteroatoms : Sulfur or oxygen incorporation enhances anticancer or material science applications but increases molecular weight .

Synthetic Flexibility :

  • Multicomponent reactions and copper catalysis enable diverse functionalization (e.g., difluoroalkylation) .

Therapeutic Potential: Anticonvulsant and anticancer activities are prominent in dione and thiadiazole derivatives, respectively .

Biological Activity

2-Azaspiro[4.5]decane is a compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique spirocyclic structure, which contributes to its biological activity. Its molecular formula is C9H17NC_9H_{17}N with a molecular weight of approximately 143.24 g/mol. The compound's structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Cytokine Inhibition : Studies show that compounds derived from this compound, such as azaspirane (a derivative), inhibit the secretion of pro-inflammatory cytokines like interleukin-6 (IL-6) and vascular endothelial growth factor (VEGF). This inhibition is crucial in contexts like multiple myeloma (MM) treatment, where IL-6 plays a significant role in cancer cell survival and proliferation .
  • Apoptosis Induction : Azaspirane has been demonstrated to induce apoptosis in various cancer cell lines through the activation of caspases, specifically caspase-3 and caspase-8, leading to DNA fragmentation and cell death . This mechanism highlights the compound's potential as an anticancer agent.
  • Antihyperlipidemic Activity : The dimaleate salt form of 2-(dimethylamino)ethyl-8,8-dipropyl-2-azaspiro[4.5]decane has been identified as an antihyperlipidemic agent, suggesting its utility in managing lipid disorders .

Case Studies and Experimental Data

  • Multiple Myeloma Research :
    • A study found that azaspirane significantly inhibited the growth of drug-sensitive and drug-resistant MM cell lines. It was shown to enhance apoptosis when combined with conventional chemotherapeutics like dexamethasone and doxorubicin .
    • The mechanism involved blocking IL-6 signaling pathways, which are critical for MM cell survival.
  • Anticonvulsant Activity :
    • A series of derivatives based on this compound were synthesized and tested for anticonvulsant properties. Compounds showed varying degrees of efficacy in protecting against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) tests, with some exhibiting significant protective effects at doses as low as 100 mg/kg .
  • Pharmacokinetics and Toxicology :
    • Validation studies have been conducted to assess the pharmacokinetic profiles of this compound derivatives, focusing on their absorption, distribution, metabolism, and excretion (ADME) properties. These studies are essential for understanding the therapeutic window and potential side effects associated with these compounds .

Summary Table of Biological Activities

Biological Activity Mechanism Reference
Cytokine InhibitionInhibits IL-6 and VEGF secretion
Apoptosis InductionActivates caspases leading to cell death
AntihyperlipidemicReduces lipid levels
AnticonvulsantProtects against seizures in animal models

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Azaspiro[4.5]decane in academic research?

The synthesis of this compound can be achieved via atom-transfer radical cyclization (ATRC) using Grubbs II catalyst, as demonstrated in the preparation of morphan derivatives . This method involves intramolecular cyclization of precursor molecules under controlled conditions. Alternative approaches for structurally related azaspiro compounds include palladium-catalyzed cross-coupling reactions (e.g., with aryl halides) and glycosylation protocols for functionalized derivatives . Researchers should compare reaction yields, catalyst efficiency, and scalability when selecting a synthetic route.

Q. How should researchers handle and store this compound to ensure laboratory safety?

Key safety measures include:

  • Personal Protective Equipment (PPE): Use nitrile gloves, chemical safety goggles, and flame-retardant lab coats to avoid skin/eye contact .
  • Ventilation: Ensure fume hoods or sufficient airflow to prevent inhalation of vapors .
  • Storage: Seal containers in dry, ventilated areas away from ignition sources. Opened containers must be resealed upright to prevent leaks .
  • Spill Management: Collect spills using non-sparking tools and dispose of waste in approved containers .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy: Critical for confirming spirocyclic structure and substituent positions. For example, 1^1H and 13^{13}C NMR can reveal coupling constants and β-glycosidic linkages in derivatives .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and isotopic patterns .
  • InChI Key Analysis: Provides unique structural identifiers (e.g., InChIKey=ITHSHNHWJCXQNR-UHFFFAOYSA-N for 6-oxa-2-azaspiro analogs) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in Grubbs II-catalyzed ATRC reactions?

Optimization strategies include:

  • Catalyst Loading: Adjust Grubbs II catalyst concentration to balance cost and efficiency .
  • Temperature Control: Monitor exothermic reactions to prevent decomposition.
  • Solvent Selection: Use non-polar solvents to favor cyclization over side reactions.
  • Precursor Design: Introduce electron-withdrawing groups to stabilize radical intermediates .

Q. What strategies address discrepancies in reported biological activities of this compound derivatives?

Discrepancies may arise from structural variations (e.g., substituent positions) or assay conditions. To resolve conflicts:

  • Comparative SAR Studies: Systematically modify substituents (e.g., dipropyl or dimethyl groups) and evaluate dopamine agonist vs. substance P antagonist activities .
  • Assay Standardization: Replicate studies under consistent conditions (e.g., cell lines, concentration ranges) .
  • Meta-Analysis: Cross-reference data from PubChem, ECHA, and peer-reviewed journals to identify trends .

Q. Are there computational methods to predict the reactivity of this compound derivatives?

  • Density Functional Theory (DFT): Models intramolecular interactions and transition states, as applied in retrosynthetic analyses of dibenzo-azaspiro derivatives .
  • Molecular Dynamics (MD): Simulates binding affinities for biological targets (e.g., dopamine receptors) .
  • Statistical Tools: Use ANOVA to validate experimental reproducibility, as seen in studies on F1/FO-adenosine triphosphatase inhibitors .

Properties

IUPAC Name

2-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-4-9(5-3-1)6-7-10-8-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCOKGCNIPSUQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60329249
Record name 2-Azaspiro[4.5]decane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176-66-9
Record name 2-Azaspiro[4.5]decane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azaspiro[4.5]decane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-azaspiro[4.5]decane
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Retrosynthesis Analysis

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